molecular formula C14H8ClN3O3 B1298203 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 690988-86-4

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1298203
CAS No.: 690988-86-4
M. Wt: 301.68 g/mol
InChI Key: DPFAAOXWAMPIIS-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, and bases like potassium carbonate.

Major Products Formed

    Reduction: 5-(3-Chlorophenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.

    Agrochemicals: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

    5-(3-Chlorophenyl)-3-phenyl-1,2,4-oxadiazole:

Biological Activity

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, a compound belonging to the oxadiazole class of heterocycles, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C14H8ClN3O3C_{14}H_{8}ClN_{3}O_{3} with a molecular weight of 303.68 g/mol . The compound features a chlorophenyl and nitrophenyl substituent on the oxadiazole ring, contributing to its unique biological profile.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds based on the 1,2,4-oxadiazole scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, this compound demonstrated potent activity with IC50 values ranging from 1.82 to 5.55 μM against several cancer types .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
10cHCT-1161.82
10cHePG-25.55
10cMCF-72.86

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and upregulation of p53 protein expression in cancer cells . This suggests that the oxadiazole scaffold may interact with key regulatory proteins involved in cell cycle control and apoptosis.

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have shown promising antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by disrupting cellular processes. Studies have reported broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and survival.
  • Receptor Modulation : It has been suggested that oxadiazoles can modulate receptor activities similar to known anticancer drugs like Tamoxifen .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

A recent study investigated the effects of various oxadiazole derivatives on different cancer cell lines. Among them, this compound exhibited superior activity compared to other derivatives tested. The study highlighted the importance of structural modifications in enhancing biological activity .

Another case study focused on the compound's interaction with carbonic anhydrases (CAs), which are often overexpressed in tumors. Selective inhibition of specific CA isoforms was observed at nanomolar concentrations, indicating potential as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-11-5-1-4-10(7-11)14-16-13(17-21-14)9-3-2-6-12(8-9)18(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFAAOXWAMPIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358342
Record name 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690988-86-4
Record name 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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